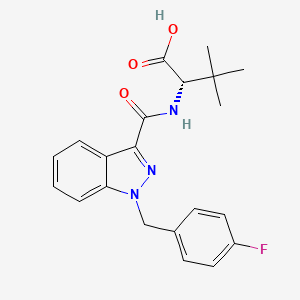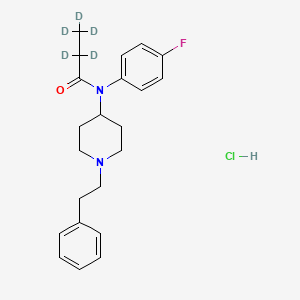
N-(4-fluorophenyl)-N-(1-phenethylpiperidin-4-yl)propanamide-d5,monohydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
para-Fluorofentanyl-d5 (hydrochloride): is a deuterated analog of para-fluorofentanyl, an opioid analgesic. It is primarily used as an internal standard in analytical chemistry for the quantification of para-fluorofentanyl by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) . This compound is categorized as an opioid and has been found in samples seized by law enforcement .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of para-Fluorofentanyl-d5 (hydrochloride) involves the substitution of aniline with para-fluoroaniline in the synthesis of fentanyl . The general synthetic route includes the following steps:
Formation of the intermediate: The reaction starts with the formation of N-(4-fluorophenyl)-N-(1-phenethylpiperidin-4-yl)propanamide.
Deuteration: The intermediate is then subjected to deuteration to replace hydrogen atoms with deuterium, resulting in para-Fluorofentanyl-d5.
Hydrochloride formation: Finally, the compound is converted to its hydrochloride salt form.
Industrial Production Methods: Industrial production methods for para-Fluorofentanyl-d5 (hydrochloride) are similar to those used for other fentanyl analogs. These methods involve large-scale synthesis using automated reactors and stringent quality control measures to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions: para-Fluorofentanyl-d5 (hydrochloride) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound to its corresponding amines.
Substitution: The fluorine atom in the para position can be substituted with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products:
Oxidation: N-oxides of para-Fluorofentanyl-d5.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: para-Fluorofentanyl-d5 (hydrochloride) is used as an internal standard in analytical chemistry for the quantification of para-fluorofentanyl by GC-MS or LC-MS .
Biology: In biological research, it is used to study the pharmacokinetics and metabolism of para-fluorofentanyl in various biological matrices .
Medicine: While not used directly in medicine, it aids in forensic toxicology to detect and quantify para-fluorofentanyl in biological samples .
Industry: In the pharmaceutical industry, it is used in the development and validation of analytical methods for the detection of fentanyl analogs .
Mechanism of Action
para-Fluorofentanyl-d5 (hydrochloride) exerts its effects by binding to the mu-opioid receptors in the central nervous system, similar to other fentanyl analogs . This binding inhibits the release of neurotransmitters, leading to analgesic effects. The deuterated form (d5) is used to differentiate it from non-deuterated analogs in analytical studies .
Comparison with Similar Compounds
para-Fluorofentanyl: The non-deuterated analog with similar pharmacological properties.
Fentanyl: The parent compound with a similar mechanism of action but without the fluorine substitution.
Other Fentanyl Analogs: Compounds like acetylfentanyl, butyrfentanyl, and furanylfentanyl, which have different substitutions on the fentanyl core structure.
Uniqueness: para-Fluorofentanyl-d5 (hydrochloride) is unique due to its deuterated form, which makes it an ideal internal standard for analytical quantification. The presence of deuterium atoms allows for precise differentiation from non-deuterated compounds in mass spectrometry .
Properties
CAS No. |
2747915-22-4 |
|---|---|
Molecular Formula |
C22H28ClFN2O |
Molecular Weight |
396.0 g/mol |
IUPAC Name |
2,2,3,3,3-pentadeuterio-N-(4-fluorophenyl)-N-[1-(2-phenylethyl)piperidin-4-yl]propanamide;hydrochloride |
InChI |
InChI=1S/C22H27FN2O.ClH/c1-2-22(26)25(20-10-8-19(23)9-11-20)21-13-16-24(17-14-21)15-12-18-6-4-3-5-7-18;/h3-11,21H,2,12-17H2,1H3;1H/i1D3,2D2; |
InChI Key |
CTXOPDVNXMUJCV-LUIAAVAXSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C(=O)N(C1CCN(CC1)CCC2=CC=CC=C2)C3=CC=C(C=C3)F.Cl |
Canonical SMILES |
CCC(=O)N(C1CCN(CC1)CCC2=CC=CC=C2)C3=CC=C(C=C3)F.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



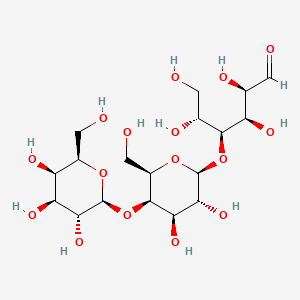
![3-[3,4-Dihydroxy-6-(hydroxymethyl)oxan-2-yl]-4-hydroxy-6-[3-hydroxy-8-(hydroxymethyl)-2,6,10,12-tetramethyloctadeca-4,6,9-trien-2-yl]pyran-2-one](/img/structure/B10769737.png)
![(E)-4-[(2R,4R,5S,6R)-2-hydroxy-2-[(2S,3R,4S)-3-hydroxy-4-[(2R,3S,9S,10S,11R)-10-hydroxy-3-methoxy-7,9,11,13,15-pentamethyl-16-oxo-1-oxacyclohexadeca-4,6,12,14-tetraen-2-yl]pentan-2-yl]-5-methyl-6-propan-2-yloxan-4-yl]oxy-4-oxobut-2-enoic acid](/img/structure/B10769750.png)
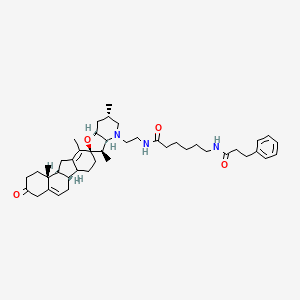
![(6S,9S,11S,12S,14S,16R)-15-[(2S,5R)-5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-7,7,12,16-tetramethylpentacyclo[9.7.0.01,3.03,8.012,16]octadecane-6,9,14-triol](/img/structure/B10769767.png)
![(13E,17E,21E,29E)-48-(8-aminooctan-2-yl)-8,10,16,20,24,26,28,32,36,38,40,42,44,46-tetradecahydroxy-9,15,17,19,21,25,31,33,39,41,47-undecamethyl-23-[(2S,3S,4S,5S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1-oxacyclooctatetraconta-13,17,21,29-tetraen-2-one](/img/structure/B10769772.png)
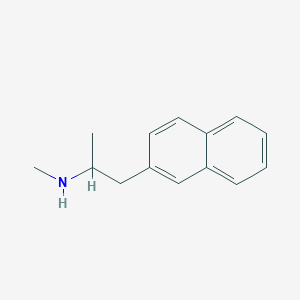
![3-[(2S,3S,4R,6R)-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]-4-hydroxy-6-[(4E,6E,9Z)-3-hydroxy-8-(hydroxymethyl)-2,6,10,12-tetramethyloctadeca-4,6,9-trien-2-yl]pyran-2-one](/img/structure/B10769794.png)

![methyl N-[(2R,3R,4S,6R)-6-[[(1S,3R,6S,7E,9S,11E,13S,16S,17S,18S,20S,21R,22S)-17-[(2R,4R,5S,6S)-4-[(2S,4R,5S,6S)-4-[(2S,4R,5R,6S)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-5-[(2R,4R,5R,6S)-4-hydroxy-5-methoxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-5-hydroxy-6-methyloxan-2-yl]oxy-23-hydroxy-4-(hydroxymethyl)-3,8,12,18,20,22-hexamethyl-25,27-dioxo-26-oxapentacyclo[22.2.1.01,6.013,22.016,21]heptacosa-4,7,11,14,23-pentaen-9-yl]oxy]-2,4-dimethyl-4-nitrooxan-3-yl]carbamate](/img/structure/B10769803.png)
![(3Z,5Z,7R,8S,9S,11E,13E,15S,16R)-16-[(3R,4S)-4-[(2R,4R,5S,6R)-4-[(2S,4R,5S,6R)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-2-hydroxy-5-methyl-6-[(1E,3E)-penta-1,3-dienyl]oxan-2-yl]-3-hydroxypentan-2-yl]-8-hydroxy-3,15-dimethoxy-5,7,9,11-tetramethyl-1-oxacyclohexadeca-3,5,11,13-tetraen-2-one](/img/structure/B10769805.png)
